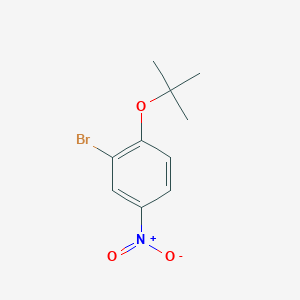

2-Bromo-1-(tert-butoxy)-4-nitrobenzene

説明

3-Bromo-4-tert-butoxynitrobenzene is a chemical compound with the molecular formula C10H12BrNO3 . It is also known by other names such as 1-tert-butoxy-2-bromo-4-nitrobenzene, 2-bromo-1-(tert-butoxy)-4-nitrobenzene, and 2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene .

Molecular Structure Analysis

The molecular weight of 3-Bromo-4-tert-butoxynitrobenzene is 274.11 . The exact structure of the molecule would require more specific information or computational chemistry analysis, which is beyond my current capabilities.科学的研究の応用

Synthesis and Reactivity

3-Bromo-4-tert-butoxynitrobenzene is a compound with notable applications in the field of synthesis and chemical reactivity. One study highlights its role in the preparation of 1,3-di-tert-butylbenzene and its derivatives, which are used to synthesize arylphosphines (Komen & Bickelhaupt, 1996). Additionally, research demonstrates its utility in synthesizing functionalized alkoxyamine initiators, crucial for the controlled formation of block copolymers (Miura et al., 1999).

Lithium-Bromine Exchange Reactions

The compound also plays a pivotal role in the lithium-bromine exchange of aryl bromides, a reaction significantly influenced by the choice of solvent (Bailey et al., 2006). This process is fundamental in organic synthesis, as it enables the transformation of various chemical structures.

Intermediate in Pharmaceutical and Material Science

3-Bromo-4-tert-butoxynitrobenzene is also employed as an intermediate in the synthesis of medicinal and pharmaceutical agents, organic dyes, and organic electroluminescent materials, showcasing its versatility in various scientific domains (Xuan et al., 2010).

Involvement in Polymer and Material Chemistry

Furthermore, the compound is involved in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which includes low-coordinate phosphorus atoms, illustrating its importance in the field of polymer and material chemistry (Toyota et al., 2003).

作用機序

Target of Action

It’s worth noting that brominated compounds often interact with various biological targets, including proteins and enzymes, due to their electrophilic nature .

Mode of Action

Brominated compounds like this often undergo elimination reactions via the e2 mechanism . In this mechanism, a base abstracts a proton from the carbon adjacent to the carbon-bromine bond, leading to the formation of a double bond and the release of a bromide ion .

Biochemical Pathways

Brominated compounds can participate in various biochemical reactions, including elimination and substitution reactions . These reactions can lead to changes in the structure and function of biomolecules, potentially affecting various biochemical pathways.

Pharmacokinetics

Brominated compounds are generally well-absorbed and can distribute throughout the body due to their lipophilic nature . They can undergo metabolic transformations, including de-bromination and conjugation reactions, and are typically excreted in the urine .

Result of Action

Brominated compounds can cause various cellular effects, including changes in protein structure and function, oxidative stress, and alterations in cell signaling pathways .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 2-Bromo-1-(tert-butoxy)-4-nitrobenzene. Factors such as temperature, pH, and the presence of other chemicals can affect its reactivity and stability . Furthermore, the compound’s interaction with biological targets can be influenced by the physiological environment, including pH, temperature, and the presence of other biomolecules .

特性

IUPAC Name |

2-bromo-1-[(2-methylpropan-2-yl)oxy]-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrNO3/c1-10(2,3)15-9-5-4-7(12(13)14)6-8(9)11/h4-6H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMOHHDFKKROOFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC1=C(C=C(C=C1)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[15-(Biotinamido)-4,7,10,13-tetraoxa-pentadecanamido]-3-[(9-fluorenmethyl)ethylcarbamate]-propanoic acid](/img/structure/B1446354.png)

![(4-([(Morpholine-4-carbonyl)-amino]-methyl)-phenyl)-carbamic acid tert-butyl ester](/img/structure/B1446356.png)

![Acetonitrile(cyclopentadienyl)[2-(di-i-propylphosphino)-4-(t-butyl)-1-methyl-1H-imidazole]ruthenium(II) hexafluorophosphate](/img/structure/B1446357.png)

![1-Tert-butyl 6-ethyl 2,3-dihydro-1H-imidazo[1,2-B]pyrazole-1,6-dicarboxylate](/img/structure/B1446363.png)

![5-Boc-3-methyl-4,6-dihydro-1H-pyrrolo[3,4-C]pyrazole](/img/structure/B1446365.png)

![3-([(4-Bromophenyl)sulfonyl]methyl)piperidine hydrochloride](/img/structure/B1446368.png)

![4-Bromo-7-(dibromomethyl)benzo[c][1,2,5]thiadiazole](/img/structure/B1446372.png)

![4-Bromobenzo[d]thiazol-7-amine](/img/structure/B1446373.png)